methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate

Catalog No.
S872078
CAS No.
941692-26-8
M.F
C13H14BrNO4
M. Wt
328.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzop...

CAS Number

941692-26-8

Product Name

methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate

IUPAC Name

methyl 5-acetamido-6-bromo-3,4-dihydro-2H-chromene-8-carboxylate

Molecular Formula

C13H14BrNO4

Molecular Weight

328.16 g/mol

InChI

InChI=1S/C13H14BrNO4/c1-7(16)15-11-8-4-3-5-19-12(8)9(6-10(11)14)13(17)18-2/h6H,3-5H2,1-2H3,(H,15,16)

InChI Key

NHXVDOHRYYIYCH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C2=C1CCCO2)C(=O)OC)Br

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1CCCO2)C(=O)OC)Br

The compound belongs to the class of chromanones, which are a type of benzopyran. Chromanones are characterized by a fused benzene and pyran ring system with a carbonyl group at position 4. In this specific case, the molecule also has a bromine atom at position 6, an acetamido group (acetyl group linked to an amine) at position 5, a methyl group attached to the carbonyl at position 8, and a double bond between positions 3 and 4 (indicated by "dihydro").


Molecular Structure Analysis

The key features of the molecule's structure include:

  • Heterocyclic Rings: The presence of the fused benzene and pyran rings creates a rigid and relatively planar structure.
  • Functional Groups: The bromine atom can participate in various substitution reactions, while the acetamido group might contribute hydrogen bonding properties. The ester group (methyl carboxylate) could be susceptible to hydrolysis.
  • Unsaturation: The double bond between positions 3 and 4 can influence the molecule's reactivity and potentially affect conjugation within the system.

Chemical Reactions Analysis

  • Substitution: The bromine atom might be susceptible to nucleophilic substitution reactions with appropriate reagents.
  • Hydrolysis: The ester group could undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.
  • Reduction: The double bond could potentially be reduced using suitable reducing agents.

Physical And Chemical Properties Analysis

No data is currently available on the physical and chemical properties of methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate, such as melting point, boiling point, solubility, or stability.

Since there's limited information on this specific compound, it's best to handle it with caution assuming similar properties to other brominated organic compounds. Here are some general safety considerations for handling similar molecules:

  • Potential respiratory irritant: Inhalation of dust or fumes may irritate the respiratory tract.
  • Skin and eye irritant: Contact with skin or eyes may cause irritation.
  • Potential mutagen/carcinogen: Limited data is available, but some brominated organic compounds have been linked to mutagenic or carcinogenic effects.

XLogP3

2

Dates

Modify: 2023-08-16

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